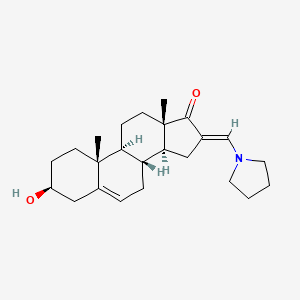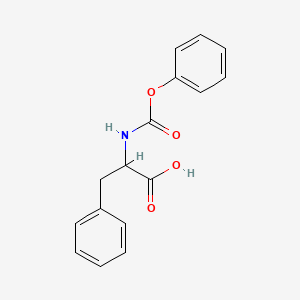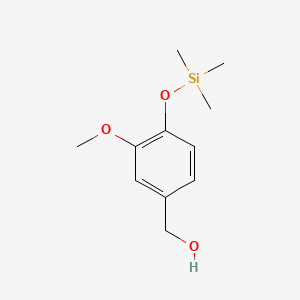
2,3,4,5-Tetrahydroxy-6-iodohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose, 6-deoxy-6-iodo- is a derivative of D-glucose where the hydroxyl group at the sixth carbon is replaced by an iodine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 6-deoxy-6-iodo- typically involves the substitution of the hydroxyl group at the sixth carbon of D-glucose with an iodine atom. One common method involves the use of iodinating agents such as iodine or iodoacetic acid in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful substitution without affecting other functional groups on the glucose molecule.
Industrial Production Methods
Industrial production of D-Glucose, 6-deoxy-6-iodo- may involve enzymatic processes that offer higher specificity and yield. For instance, immobilized enzymes can be used to selectively iodinate the sixth carbon of D-glucose, minimizing side reactions and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose, 6-deoxy-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced under specific conditions.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, which are useful in synthesizing more complex compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like thiols and amines for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-deoxy-6-substituted glucose derivatives, while oxidation can produce 6-deoxy-6-iodo-gluconic acid .
Applications De Recherche Scientifique
D-Glucose, 6-deoxy-6-iodo- has several scientific research applications:
Medical Imaging: It is used as a tracer in imaging techniques like single-photon emission computed tomography (SPECT) to study glucose transport and metabolism in tissues.
Biochemical Research: The compound is used to investigate the mechanisms of glucose transport and metabolism in cells, providing insights into diseases like diabetes and cancer.
Pharmaceutical Development: It serves as a model compound for developing new drugs targeting glucose transporters and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of other iodinated glucose derivatives, which have applications in various industries, including pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of D-Glucose, 6-deoxy-6-iodo- involves its interaction with glucose transporters and metabolic enzymes. The iodine atom at the sixth carbon alters the compound’s interaction with these proteins, affecting its transport and metabolism within cells . This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom.
6-Deoxy-D-glucose: Similar to D-Glucose, 6-deoxy-6-iodo-, but without the iodine atom.
3-O-Methyl-D-glucose: A non-metabolizable glucose analog used to study glucose transport.
Uniqueness
D-Glucose, 6-deoxy-6-iodo- is unique due to the presence of the iodine atom, which enhances its utility in imaging techniques and biochemical studies. The iodine atom provides a distinct signal in imaging applications, making it easier to track and study glucose transport and metabolism in vivo .
Propriétés
Formule moléculaire |
C6H11IO5 |
|---|---|
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydroxy-6-iodohexanal |
InChI |
InChI=1S/C6H11IO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2 |
Clé InChI |
LEEXPFSMMOTNIJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B13382610.png)

![2-[2-[[2-[[8-(5-Methoxy-6-oxo-2,3-dihydropyran-2-yl)-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]phenyl]ethyl carbamate](/img/structure/B13382624.png)



![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)



![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13382679.png)
![1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid](/img/structure/B13382688.png)

